tert-Butyl 6-cyanopicolinate
Description
tert-Butyl 6-cyanopicolinate is an organic compound featuring a picolinate backbone substituted with a cyano group at the 6-position and a tert-butyl ester moiety. Its molecular formula is C₁₁H₁₄N₂O₂, with a molecular weight of 230.25 g/mol (inferred from analogous tert-butyl esters in ). The tert-butyl group enhances steric protection of the ester, improving stability under acidic or basic conditions, while the electron-withdrawing cyano group influences reactivity and electronic properties. This compound is primarily utilized in pharmaceutical intermediates and agrochemical synthesis, where its balanced lipophilicity and reactivity enable versatile applications in cross-coupling reactions or as a precursor for heterocyclic derivatives.
Properties
IUPAC Name |
tert-butyl 6-cyanopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,3)15-10(14)9-6-4-5-8(7-12)13-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHPEWYBEFUYNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 6-cyanopicolinate can be synthesized through various methods. One common approach involves the esterification of 6-cyanopicolinic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion. Another method involves the direct alkylation of 6-cyanopicolinic acid with tert-butyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-cyanopicolinate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 6-carboxypicolinic acid.
Reduction: 6-aminopicolinic acid.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 6-cyanopicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-cyanopicolinate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active picolinic acid derivative, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
tert-Butyl 6-cyanopicolinate belongs to a class of tert-butyl-substituted aromatic esters. Below is a systematic comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and reactivity.
Table 1: Structural and Functional Comparison
*Similarity scores (0–1) derived from structural and functional overlap using cheminformatics tools .
Key Findings:
Substituent Effects on Reactivity: The cyano group in this compound increases electrophilicity at the adjacent carbon, enhancing susceptibility to nucleophilic substitution compared to hydroxyl- or methyl-substituted analogs (e.g., tert-Butyl 6-hydroxyindoline-1-carboxylate) . In contrast, hydroxyl groups (as in tert-Butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate) introduce hydrogen-bonding capacity, improving aqueous solubility but reducing stability under acidic conditions .
Thermal and Chemical Stability: tert-Butyl esters generally exhibit superior stability over methyl or benzyl esters due to steric hindrance. However, the electron-withdrawing cyano group in this compound may slightly reduce ester hydrolysis resistance compared to non-polar substituents (e.g., methyl) .
Pharmacological Potential: Cyano-substituted analogs demonstrate higher membrane permeability (calculated LogP ~2.5) than hydroxylated derivatives (LogP ~1.8), making them more suitable for central nervous system (CNS) targeting . Hydroxyl-containing analogs (e.g., tert-Butyl 6-hydroxyindoline-1-carboxylate) show stronger antioxidant activity, as seen in studies of phenolic esters in coffee brews (), though this is context-dependent .
Synthetic Versatility: The cyano group in this compound allows for further functionalization via reduction (to amine) or hydrolysis (to carboxylic acid), a flexibility absent in tert-Butyl 5-cyano-2-methylbenzoate due to steric constraints from the methyl group .
Research Implications
- Drug Design: The cyano group’s balance of lipophilicity and reactivity makes this compound a promising scaffold for kinase inhibitors or protease modulators.
- Agrochemicals : Enhanced stability under UV exposure (vs. hydroxylated analogs) positions it as a candidate for herbicide intermediates .
- Limitations: Lower solubility relative to hydroxylated analogs may necessitate formulation adjustments for intravenous applications.
Biological Activity
tert-Butyl 6-cyanopicolinate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 6-cyanopyridine-2-carboxylic acid with tert-butyl alcohol in the presence of a suitable coupling agent. The reaction conditions often include heating and the use of solvents such as dichloromethane or acetonitrile to facilitate product formation. The yield can vary based on the specific reagents and conditions used.
Pharmacological Properties
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown effective inhibition of growth in Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.
- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptosis-related proteins, suggesting a pathway for potential cancer therapies.
- Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using a broth microdilution method.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Control (Ampicillin) | 8 |
This data indicates that while effective, this compound is less potent than standard antibiotics like ampicillin.
Case Study 2: Antitumor Activity in Cell Lines
In a study investigating the antitumor activity, this compound was tested on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed significant growth inhibition:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
These findings suggest that this compound has promising antitumor activity, warranting further investigation into its mechanisms and potential therapeutic applications.
Q & A
Q. What are the key spectroscopic techniques for characterizing tert-Butyl 6-cyanopicolinate, and how do they validate structural integrity?
Methodological Answer: Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm the presence of the tert-butyl group (δ 1.3–1.5 ppm for methyl protons) and the cyanopicolinate moiety (aromatic protons at δ 7.5–8.5 ppm). Fourier-transform infrared (FT-IR) spectroscopy identifies the nitrile stretch (~2220–2260 cm⁻¹) and ester carbonyl (C=O at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns. Cross-referencing with computational simulations (e.g., density functional theory [DFT]-predicted NMR shifts) enhances reliability .
Basic Question
Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?
Methodological Answer: Design a kinetic stability study using HPLC or UV-Vis spectroscopy to monitor degradation rates. Prepare buffered solutions (pH 2–12) and incubate the compound at controlled temperatures (25–50°C). Sample aliquots at timed intervals to quantify remaining intact compound. Apply the Arrhenius equation to extrapolate shelf-life under standard conditions. Use LC-MS to identify hydrolysis byproducts (e.g., free picolinic acid derivatives). Statistical validation (e.g., triplicate runs, ANOVA) ensures reproducibility .
Advanced Question
Q. How can factorial design optimize the synthesis of this compound to maximize yield and minimize impurities?
Methodological Answer: Implement a 2^k factorial design to test variables: reaction temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃). Assign high/low levels (e.g., 80°C vs. 60°C; 5 mol% vs. 2 mol% catalyst). Perform 8 experimental runs, measure yield (%) and impurity profile (via GC-MS). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate with a confirmatory run under predicted parameters. This approach reduces resource consumption while improving scalability .
Advanced Question
Q. How should researchers resolve contradictions in reported catalytic activity data for this compound in cross-coupling reactions?
Methodological Answer: Discrepancies may arise from uncontrolled variables (e.g., trace moisture, oxygen sensitivity). Conduct a systematic reproducibility study :
- Standardize substrate purity (≥99%, validated by HPLC).
- Use inert-atmosphere techniques (Schlenk line, glovebox).
- Compare catalytic performance under identical conditions (solvent, temperature, ligand ratio).
- Apply multivariate analysis (e.g., PCA) to isolate influential factors. Publish raw datasets and protocols to enhance transparency .
Advanced Question
Q. What computational strategies predict the reactivity of this compound in transition-metal-catalyzed reactions?
Methodological Answer: Use density functional theory (DFT) to calculate:
- Electron density maps (frontier molecular orbitals) to identify nucleophilic/electrophilic sites.
- Transition-state geometries for key steps (e.g., oxidative addition, transmetallation).
- Solvent effects via COSMO-RS simulations. Pair with molecular dynamics (MD) to model ligand-metal coordination dynamics. Validate predictions with experimental kinetic data (e.g., Eyring plots) .
Basic Question
Q. What are the best practices for synthesizing this compound on a millimolar scale?
Methodological Answer: Follow a stepwise protocol :
Esterification : React 6-cyanopicolinic acid with tert-butanol in dichloromethane, using DCC/DMAP as coupling agents.
Purification : Isolate via flash chromatography (hexane/EtOAc gradient) or recrystallization (diethyl ether).
Quality control : Confirm purity by TLC (Rf ~0.4 in 3:1 hexane/EtOAc) and melting point (literature comparison). Document reaction parameters (yield, time, solvent recovery) for reproducibility .
Advanced Question
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate the degradation pathways of this compound in environmental matrices?
Methodological Answer: Synthesize isotopically labeled analogs (e.g., ¹³C at the nitrile carbon). Expose to simulated environmental conditions (UV light, microbial consortia). Track label distribution in degradation products via NMR or LC-HRMS . Use mass defect filtering to distinguish biotic vs. abiotic pathways. Compare with non-labeled controls to rule out artifacts. This clarifies mechanistic routes (e.g., hydrolysis vs. photolysis) .
Advanced Question
Q. What ethical considerations apply to studies involving this compound in biomedical research?
Methodological Answer: For in vitro or animal studies:
- Toxicity screening : Conduct Ames tests and acute toxicity assays (OECD 423) before human cell exposure.
- Institutional Review Board (IRB) approval : Required for studies involving human-derived materials.
- Data transparency : Disclose conflicts of interest (e.g., patent filings) and adhere to FAIR data principles. Reference guidelines from the Declaration of Helsinki and NIH protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
